molecular formula C8H11NO2 B14321192 1-Nitrocycloocta-1,3-diene CAS No. 103249-41-8

1-Nitrocycloocta-1,3-diene

Cat. No.: B14321192
CAS No.: 103249-41-8
M. Wt: 153.18 g/mol
InChI Key: NKRZJKQBASVHNJ-UHFFFAOYSA-N
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Description

1-Nitrocycloocta-1,3-diene is an organic compound characterized by a nitro group attached to a cyclooctadiene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrocycloocta-1,3-diene can be synthesized through several methods, including the nitration of cycloocta-1,3-diene. One common approach involves the reaction of cycloocta-1,3-diene with nitric acid under controlled conditions to introduce the nitro group. The reaction typically requires a catalyst and is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Nitrocycloocta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of nitroso or nitrate compounds.

    Reduction: Production of cyclooctadienylamines or hydroxylamines.

    Substitution: Generation of various substituted cyclooctadienes depending on the nucleophile used.

Scientific Research Applications

1-Nitrocycloocta-1,3-diene has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its reactive nature.

Mechanism of Action

The mechanism by which 1-nitrocycloocta-1,3-diene exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. Additionally, the cyclooctadiene ring provides a flexible framework that can undergo conformational changes, affecting the compound’s interaction with other molecules.

Comparison with Similar Compounds

    Cycloocta-1,3-diene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Nitrocyclohexene: A smaller ring structure with different reactivity and stability profiles.

    1,3-Cyclooctadiene: Similar ring structure but without the nitro group, leading to different chemical behavior.

Uniqueness: 1-Nitrocycloocta-1,3-diene is unique due to the presence of both the nitro group and the cyclooctadiene ring. This combination imparts distinct reactivity and stability characteristics, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

103249-41-8

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-nitrocycloocta-1,3-diene

InChI

InChI=1S/C8H11NO2/c10-9(11)8-6-4-2-1-3-5-7-8/h2,4,6H,1,3,5,7H2

InChI Key

NKRZJKQBASVHNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC=CC1)[N+](=O)[O-]

Origin of Product

United States

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